Birinapant

Catalog No.
S548203
CAS No.
1260251-31-7
M.F
C42H56F2N8O6
M. Wt
806.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Birinapant

CAS Number

1260251-31-7

Product Name

Birinapant

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide

Molecular Formula

C42H56F2N8O6

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TL32711; TL-32711; TL 32711; SMAC mimetic; Birinapant

Canonical SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC

The exact mass of the compound Birinapant is 806.42909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Birinapant (CAS 1260251-31-7) is a highly selective, second-generation bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic and IAP (Inhibitor of Apoptosis Protein) antagonist. Designed to overcome the limitations of early-generation pan-IAP inhibitors, it exhibits sub-nanomolar binding affinity for cIAP1 (Kd < 1 nM) and moderate affinity for XIAP (Kd = 45 nM) . For procurement professionals and assay developers, Birinapant serves as a critical benchmark material for bivalent IAP antagonism, offering defined high solubility (>40.3 mg/mL in DMSO) and a specifically engineered tolerability profile that prevents the lethal systemic toxicity associated with triple IAP knockout models[1]. Its primary industrial and scientific value lies in its ability to selectively degrade TRAF2-bound cIAPs and induce caspase-dependent apoptosis, making it an indispensable tool for oncology formulation, immunology research, and high-throughput screening workflows.

Substituting Birinapant with monovalent SMAC mimetics (such as LCL161 or GDC-0152) or first-generation bivalent analogs (such as BV6 or Compound A) fundamentally compromises experimental integrity and in vivo viability. Monovalent substitutes lack the structural capacity to simultaneously bridge two BIR domains, resulting in significantly lower functional avidity and an inability to efficiently stabilize the cIAP1-BUCR dimer required for robust autoubiquitylation [1]. Conversely, substituting Birinapant with first-generation bivalent mimetics introduces severe confounding variables; these older compounds exhibit pan-IAP antagonism that mimics triple IAP knockout lethality, causing profound in vivo toxicity[1]. Birinapant features a specific P2' structural modification that intentionally reduces its affinity for cIAP2 and XIAP, yielding a preferential cIAP1 degradation profile. This engineered selectivity is non-negotiable for researchers requiring a bivalent mechanism of action without the systemic toxicity that limits the dosing and duration of in vivo xenograft studies[2].

In Vivo Formulation Usability: Tolerability vs. First-Generation Bivalent Mimetics

First-generation bivalent SMAC mimetics (e.g., Compound A) strongly inhibit cIAP1, cIAP2, and XIAP simultaneously, mimicking the lethal phenotype of triple IAP knockout models and severely restricting their use in live animal studies[1]. Birinapant was explicitly engineered with a P2' modification to decrease cIAP2 and XIAP potency, drastically improving its safety profile. In murine xenograft models, Birinapant can be safely formulated and administered intraperitoneally at sustained doses of 15–30 mg/kg, achieving significant tumor growth inhibition without the catastrophic systemic toxicity seen with generic pan-IAP bivalent substitutes [2].

Evidence DimensionMaximum tolerated in vivo dosing and viability
Target Compound DataBirinapant: Viable and efficacious at 15–30 mg/kg (intraperitoneal) in murine models
Comparator Or BaselineFirst-generation bivalent mimetics (e.g., Compound A): Induce triple IAP knockout-like lethality
Quantified DifferenceEnables sustained high-dose in vivo administration vs. lethal systemic toxicity
ConditionsMurine xenograft models (e.g., UM-SCC-46/11B)

Crucial for procurement in translational research where compound tolerability dictates the success and duration of long-term animal studies.

Stock Solution Processability and Handling Efficiency

The preparation of highly concentrated master stocks is a frequent bottleneck when sourcing complex peptidomimetics, which often suffer from poor solubility. Birinapant demonstrates excellent processability in standard organic solvents, achieving a stable solubility of >40.3 mg/mL in anhydrous DMSO when subjected to mild warming (37°C) and brief ultrasonic agitation [1]. This high solubility threshold far exceeds the requirements for standard nanomolar cellular assays, allowing procurement teams to source the compound for large-scale, high-throughput screening workflows where concentrated, low-volume dispensing is mandatory.

Evidence DimensionMaximum stable stock concentration
Target Compound DataBirinapant: >40.3 mg/mL in DMSO
Comparator Or BaselineStandard complex peptidomimetics: Often limited to <10 mg/mL
Quantified DifferenceAchieves >4x higher stock concentration capacity
ConditionsAnhydrous DMSO solvent, 37°C warming, ultrasonic agitation

High solubility in standard organic solvents is critical for formulating concentrated master stocks for automated high-throughput screening and downstream in vivo vehicle preparation.

Target Selectivity for Assay Reproducibility

For precise mechanistic studies, a compound must selectively modulate its primary target without depleting related family members. In MDA-MB-231 breast cancer cell lines, Birinapant achieves >50% degradation of cIAP1 at a highly specific sub-nanomolar concentration of 1 nmol/L, while leaving total cIAP2 levels completely unaffected [1]. This sharp concentration threshold distinguishes Birinapant from non-selective pan-IAP antagonists, which degrade cIAP1 and cIAP2 equally. Consequently, Birinapant allows researchers to establish highly reproducible, cIAP1-specific knockout models without confounding cIAP2-related off-target effects.

Evidence DimensionSelective degradation threshold
Target Compound DataBirinapant: >50% cIAP1 loss at 1 nmol/L with 0% effect on total cIAP2
Comparator Or BaselinePan-IAP antagonists: Equal degradation of cIAP1 and cIAP2
Quantified Difference>50% differential in degradation between cIAP1 and cIAP2 at 1 nM
ConditionsMDA-MB-231 breast cancer cell line assays

Allows researchers to establish highly reproducible, cIAP1-specific degradation models without confounding cIAP2-related off-target effects.

Bivalent Structural Superiority vs. Monovalent Substitutes

The choice between a monovalent and bivalent SMAC mimetic fundamentally alters target engagement. While monovalent mimetics (e.g., LCL161) bind single BIR domains, Birinapant’s bivalent structure allows it to simultaneously bridge two BIR domains [1]. This bivalent engagement yields exponentially higher functional avidity, enabling Birinapant to effectively stabilize the cIAP1-BUCR (BIR3-UBA-CARD-RING) dimer and promote rapid autoubiquitylation of cIAP1 in vitro at sub-nanomolar affinities (Kd < 1 nM)[1]. Monovalent substitutes cannot replicate this dimer stabilization, making Birinapant the required choice for assays dependent on complex formation.

Evidence DimensionTarget engagement and dimer stabilization
Target Compound DataBirinapant (Bivalent): Bridges two BIR domains, stabilizes cIAP1-BUCR dimer
Comparator Or BaselineMonovalent mimetics (e.g., LCL161): Bind single BIR domains, cannot efficiently stabilize dimers
Quantified DifferenceBivalent structure provides dual-site engagement and dimer stabilization vs. single-site binding
ConditionsIn vitro purified BIR3 domain and GFP-cIAP1 functional assays

Dictates the choice of mimetic when the experimental design requires robust stabilization of the cIAP1-BUCR dimer and subsequent autoubiquitylation.

In Vivo Xenograft Efficacy Studies

Leveraging Birinapant's engineered tolerability profile (viable at 15–30 mg/kg intraperitoneally), this compound is a highly suitable choice for long-term murine models of solid tumors (e.g., HNSCC, melanoma) where first-generation bivalent mimetics fail due to pan-IAP lethal toxicity [1].

Selective cIAP1 Degradation Assays

Utilizing the precise 1 nmol/L concentration threshold, Birinapant is ideal for selectively degrading cIAP1 without affecting cIAP2 in breast cancer and leukemia cell lines, ensuring clean, reproducible mechanistic data free from off-target confounding [2].

High-Throughput Screening & Automated Dispensing

Taking advantage of its >40.3 mg/mL DMSO solubility, Birinapant is highly effective for creating high-concentration master stocks required for automated dispensing in large-scale viability and compound library screening workflows[3].

RIPK1:Caspase-8 Complex Formation Studies

Due to its bivalent structure that efficiently bridges BIR domains, Birinapant is a preferred bivalent reagent for studies aiming to stabilize IAP dimers and promote the formation of the apoptosis-inducing RIPK1:Caspase-8 complex in TNF-stimulated models[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

806.42908786 Da

Monoisotopic Mass

806.42908786 Da

Heavy Atom Count

58

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O4Z07B57R

Wikipedia

Birinapant

Dates

Last modified: 08-15-2023
1: Elsawy MA, Tikhonova IG, Martin SL, Walker B. Smac-derived Aza-peptide As an Aminopeptidase-resistant XIAP BIR3 Antagonist. Protein Pept Lett. 2015 Jun 21. [Epub ahead of print] PubMed PMID: 26095377.
2: Ebert G, Allison C, Preston S, Cooney J, Toe JG, Stutz MD, Ojaimi S, Baschuk N, Nachbur U, Torresi J, Silke J, Begley CG, Pellegrini M. Eliminating hepatitis B by antagonizing cellular inhibitors of apoptosis. Proc Natl Acad Sci U S A. 2015 May 5;112(18):5803-8. doi: 10.1073/pnas.1502400112. Epub 2015 Apr 20. PubMed PMID: 25902530; PubMed Central PMCID: PMC4426438.
3: Papaevangelou E, Almeida GS, Jamin Y, Robinson SP, deSouza NM. Diffusion-weighted MRI for imaging cell death after cytotoxic or apoptosis-inducing therapy. Br J Cancer. 2015 Apr 28;112(9):1471-9. doi: 10.1038/bjc.2015.134. Epub 2015 Apr 16. PubMed PMID: 25880014; PubMed Central PMCID: PMC4453679.
4: Brady SW, Zhang J, Tsai MH, Yu D. PI3K-independent mTOR activation promotes lapatinib resistance and IAP expression that can be effectively reversed by mTOR and Hsp90 inhibition. Cancer Biol Ther. 2015;16(3):402-11. doi: 10.1080/15384047.2014.1002693. PubMed PMID: 25692408.
5: Lee EW, Seong D, Seo J, Jeong M, Lee HK, Song J. USP11-dependent selective cIAP2 deubiquitylation and stabilization determine sensitivity to Smac mimetics. Cell Death Differ. 2015 Jan 23. doi: 10.1038/cdd.2014.234. [Epub ahead of print] PubMed PMID: 25613375.
6: Eytan DF, Snow GE, Carlson SG, Schiltz S, Chen Z, Van Waes C. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC. Laryngoscope. 2015 Mar;125(3):E118-24. doi: 10.1002/lary.25056. Epub 2014 Nov 28. PubMed PMID: 25431358; PubMed Central PMCID: PMC4336212.
7: Mak PY, Mak DH, Ruvolo V, Jacamo R, Kornblau SM, Kantarjian H, Andreeff M, Carter BZ. Apoptosis repressor with caspase recruitment domain modulates second mitochondrial-derived activator of caspases mimetic-induced cell death through BIRC2/MAP3K14 signalling in acute myeloid leukaemia. Br J Haematol. 2014 Nov;167(3):376-84. doi: 10.1111/bjh.13054. Epub 2014 Jul 31. PubMed PMID: 25079338; PubMed Central PMCID: PMC4357400.
8: Condon SM, Mitsuuchi Y, Deng Y, LaPorte MG, Rippin SR, Haimowitz T, Alexander MD, Kumar PT, Hendi MS, Lee YH, Benetatos CA, Yu G, Kapoor GS, Neiman E, Seipel ME, Burns JM, Graham MA, McKinlay MA, Li X, Wang J, Shi Y, Feltham R, Bettjeman B, Cumming MH, Vince JE, Khan N, Silke J, Day CL, Chunduru SK. Birinapant, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies. J Med Chem. 2014 May 8;57(9):3666-77. doi: 10.1021/jm500176w. Epub 2014 Apr 15. PubMed PMID: 24684347.
9: Benetatos CA, Mitsuuchi Y, Burns JM, Neiman EM, Condon SM, Yu G, Seipel ME, Kapoor GS, Laporte MG, Rippin SR, Deng Y, Hendi MS, Tirunahari PK, Lee YH, Haimowitz T, Alexander MD, Graham MA, Weng D, Shi Y, McKinlay MA, Chunduru SK. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models. Mol Cancer Ther. 2014 Apr;13(4):867-79. doi: 10.1158/1535-7163.MCT-13-0798. Epub 2014 Feb 21. Erratum in: Mol Cancer Ther. 2014 Sep;13(9):2246-7. Dosage error in article text. PubMed PMID: 24563541.
10: Carter BZ, Mak PY, Mak DH, Shi Y, Qiu Y, Bogenberger JM, Mu H, Tibes R, Yao H, Coombes KR, Jacamo RO, McQueen T, Kornblau SM, Andreeff M. Synergistic targeting of AML stem/progenitor cells with IAP antagonist birinapant and demethylating agents. J Natl Cancer Inst. 2014 Feb;106(2):djt440. doi: 10.1093/jnci/djt440. PubMed PMID: 24526787; PubMed Central PMCID: PMC3952202.

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